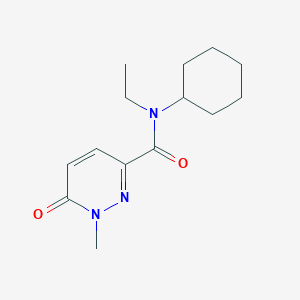![molecular formula C15H20N2O2 B7510509 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound that belongs to the family of pyrrolidines. It is a synthetic compound that has been widely studied for its various applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in the field of medicine and pharmacology. In
Wirkmechanismus
The mechanism of action of 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. It has also been found to have an effect on the opioid system, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have potential as a treatment for anxiety and depression. In addition, it has been found to have an effect on the opioid system, which may contribute to its analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile tool for researchers in the field of medicine and pharmacology. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to use caution when handling this compound and to follow appropriate safety protocols.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide. One area of research is in the development of new drugs based on this compound. It has been found to have potential as a treatment for various diseases, and further research may lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is in the study of the mechanism of action of this compound. Further research may lead to a better understanding of how this compound works, which could lead to the development of more effective drugs. Finally, research on the toxicity of this compound is also important, as it is essential for researchers to understand the potential risks associated with its use.
Synthesemethoden
The synthesis of 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-methylbenzylamine with acetic anhydride to form N-acetyl-3-methylbenzylamine. This compound is then reacted with pyrrolidine-2-carboxylic acid to form 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide. The final product is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide has been widely used in scientific research for its various applications. One of its main applications is in the field of pharmacology, where it has been found to have potential as a drug candidate for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have potential as a treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-3-6-13(9-11)10-16-15(19)14-7-4-8-17(14)12(2)18/h3,5-6,9,14H,4,7-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIGLWIBFGXPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)




![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)
![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)
